2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a quinoline core, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated quinoline derivative.
Attachment of the Cyano and Oxo Groups: These functional groups can be introduced through nitrile and carbonylation reactions, respectively.
Formation of the Sulfanyl Linkage: This step involves the reaction of a thiol with the quinoline derivative.
Attachment of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the sulfanyl linkage.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory and anticancer properties.
Material Science: The thiophene ring can contribute to the compound’s electronic properties, making it useful in the development of organic semiconductors and photovoltaic materials.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its diverse functional groups.
Mechanism of Action
The exact mechanism of action of 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to interact with multiple molecular targets, including enzymes and receptors involved in inflammation and cancer pathways. The thiophene ring and the cyano group are likely critical for its biological activity, enabling it to bind to specific sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Uniqueness
What sets 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide apart is its combination of a quinoline core with a thiophene ring and a methoxyphenyl group. This unique structure provides a diverse set of functional groups that can interact with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[(3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-29-15-9-7-14(8-10-15)25-20(28)13-31-23-16(12-24)21(19-6-3-11-30-19)22-17(26-23)4-2-5-18(22)27/h3,6-11,21,26H,2,4-5,13H2,1H3,(H,25,28) |
InChI Key |
HQHHCNSXKXGDHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C#N |
Origin of Product |
United States |
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